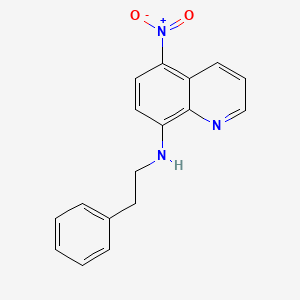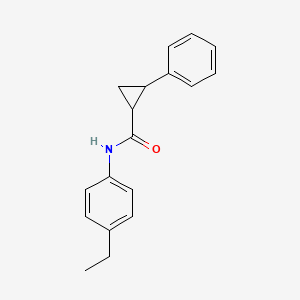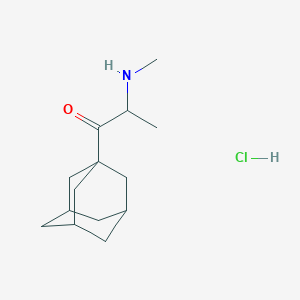
5-nitro-N-(2-phenylethyl)-8-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-(2-phenylethyl)-8-quinolinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
5-nitro-N-(2-phenylethyl)-8-quinolinamine has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. Some of the potential applications of this compound are:
1. Anti-cancer agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Anti-inflammatory agent: This compound has also shown anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models.
3. Antimicrobial agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has also shown antimicrobial properties. It has been found to inhibit the growth of various bacteria and fungi.
Mecanismo De Acción
Further studies are needed to fully understand the mechanism of action of this compound.
3. Toxicity studies: Further studies are needed to determine the toxicity of this compound and its potential side effects.
4. Clinical trials: Clinical trials are needed to determine the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, 5-nitro-N-(2-phenylethyl)-8-quinolinamine is a well-studied compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Further studies are needed to fully understand its mechanism of action, toxicity, and potential side effects. However, the future looks bright for this compound, and it may hold the key to developing new treatments for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It is a well-studied compound with a known synthesis method.
2. It has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
3. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
The limitations of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It may have side effects that are not fully understood.
2. It may require further optimization to improve its efficacy and reduce toxicity.
Direcciones Futuras
There are several future directions for the research of 5-nitro-N-(2-phenylethyl)-8-quinolinamine. Some of the directions are:
1. Optimization of synthesis method: Further optimization of the synthesis method may improve the yield and purity of the product.
2.
Métodos De Síntesis
The synthesis of 5-nitro-N-(2-phenylethyl)-8-quinolinamine involves the reaction of 8-hydroxyquinoline with 2-phenylethylamine in the presence of nitric acid and acetic anhydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-20(22)16-9-8-15(17-14(16)7-4-11-19-17)18-12-10-13-5-2-1-3-6-13/h1-9,11,18H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCPHFRLJAENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)

![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)


![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)